4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride
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Overview
Description
4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a bromophenyl sulfonyl group
Mechanism of Action
Mode of Action
It’s known that the compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i)iodide to form the corresponding n- aryl sulfonamide . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s ability to form N- aryl sulfonamide through a coupling reaction suggests that it may interact with biochemical pathways involving sulfonamides . .
Result of Action
As the compound can form N- aryl sulfonamide , it might have potential effects on cellular processes involving sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base, followed by sulfonylation with a suitable sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the piperidine ring.
4-Bromoanisole: Contains a bromophenyl group but with a methoxy substituent instead of a sulfonyl group.
4-Bromobenzyl bromide: Features a bromophenyl group with a bromomethyl substituent.
Uniqueness
4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride is unique due to the combination of its piperidine ring and sulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYQNFIQPVLFLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-66-6 |
Source
|
Record name | Piperidine, 4-[[(4-bromophenyl)sulfonyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864015-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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